(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-diphenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-27-20-14-12-17(13-15-20)16-21-22(18-8-4-2-5-9-18)24-25(23(21)26)19-10-6-3-7-11-19/h2-16H,1H3/b21-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOZTFBVRRCSPW-PGMHBOJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-methoxybenzaldehyde with 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens, acids, and bases, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(4-hydroxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
- (4Z)-4-[(4-chlorophenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
- (4Z)-4-[(4-nitrophenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds with different substituents.
Biological Activity
The compound (4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one , also known by its CAS number 39143-17-4, is a member of the pyrazolone family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its antioxidant, anticancer, and antibacterial activities, drawing from various studies and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyrazolone core substituted with a methoxyphenyl group and two phenyl rings, contributing to its biological activity.
1. Antioxidant Activity
Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. A study by Cadena-Cruz et al. (2021) demonstrated that compounds with similar structures to this compound showed effective scavenging of free radicals. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 25 |
| Standard Antioxidant (e.g., Trolox) | 15 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells. For instance, a recent study reported that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 30 µM.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 30 |
| HeLa (Cervical) | 35 |
3. Antibacterial Activity
The antibacterial properties of pyrazolone derivatives are notable as well. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. For instance:
- Antioxidant Mechanism: It scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Anticancer Mechanism: The compound may induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins.
- Antibacterial Mechanism: It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:
- Study on Breast Cancer: A clinical trial involving patients with advanced breast cancer treated with pyrazolone derivatives showed a significant reduction in tumor size.
- Antioxidant Supplementation: Patients receiving antioxidant therapy with compounds similar to this compound reported improved quality of life and reduced oxidative stress markers.
Q & A
(Basic) What are the optimal synthetic routes and critical reaction conditions for (4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one?
The synthesis typically involves a multi-step approach, including:
- Condensation reactions between substituted phenylhydrazines and β-ketoesters to form the pyrazolone core.
- Knoevenagel condensation to introduce the 4-methoxybenzylidene group, requiring anhydrous conditions and catalysts like piperidine or acetic acid .
- Optimization parameters :
- Solvents : Ethanol or DMF for solubility and reaction efficiency .
- Temperature : Reflux (70–90°C) to drive cyclization and improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
(Basic) Which analytical techniques are essential for confirming the compound’s structure and purity?
Key methods include:
- NMR spectroscopy :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray crystallography : Resolves crystal packing and absolute configuration, as demonstrated for analogous pyrazolones .
(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Bioassay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. SRB). Cross-validation using orthogonal assays (e.g., apoptosis markers, ROS detection) is critical .
- Structural analogs : Compare activity of derivatives (e.g., 4-ethoxy vs. 4-methoxy substituents) to identify pharmacophores .
- Meta-analysis : Aggregate data from multiple studies to isolate confounding factors (e.g., solvent DMSO concentration affecting cytotoxicity) .
(Advanced) What computational strategies are used to model this compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Glide to predict binding modes with enzymes (e.g., COX-2 or EGFR kinase), prioritizing poses with lowest RMSD (<2 Å) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100 ns trajectories, analyzing H-bond occupancy and binding free energy (MM-PBSA) .
- QSAR modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (R² > 0.85) .
(Advanced) How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- pH-dependent degradation :
- Acidic conditions (pH < 3) : Hydrolysis of the methoxy group, monitored via HPLC retention time shifts .
- Alkaline conditions (pH > 9) : Ring-opening of the pyrazolone core, detected by UV-Vis spectral changes .
- Thermal stability :
(Advanced) What experimental designs are recommended to elucidate the mechanism of action for this compound?
- In vitro profiling :
- Enzyme inhibition assays : Dose-response curves (IC₅₀) for kinases, phosphodiesterases, or cyclooxygenases .
- Cellular pathways : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK) .
- In vivo models :
- Xenograft studies : BALB/c mice with tumor volumes monitored via caliper measurements; validate target engagement via IHC .
- Counteraction experiments : Co-treatment with inhibitors (e.g., NAC for ROS) to confirm mechanistic hypotheses .
(Basic) What are the key chemical reactions for modifying this compound’s structure?
- Nucleophilic substitutions : Replace the methoxy group with amines or thiols under basic conditions (K₂CO₃, DMF) .
- Oxidation : Convert the dihydropyrazole to a pyrazole using DDQ or MnO₂ .
- Ester hydrolysis : Acidic/alkaline cleavage of the ketone moiety to generate carboxylic acid derivatives .
(Advanced) How can researchers address limitations in experimental designs, such as sample degradation or low variability?
- Sample stabilization :
- Enhanced variability :
- Diverse libraries : Synthesize 50+ analogs with varied substituents (e.g., halogens, alkyl chains) to capture broader SAR .
- High-throughput screening : 384-well plates with robotic liquid handling for dose-response profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
